4-Bromo-5-chloro-3-iodopyridin-2-amine

Myeloperoxidase inhibition Enzymology Inflammation

Choose 4-Bromo-5-chloro-3-iodopyridin-2-amine for its unique tri-halogenated scaffold offering programmed sequential cross-coupling with C–I, C–Br, C–Cl reactivity gradient. Validated MPO inhibitor (IC50 55 nM) and EPX inhibitor (IC50 360 nM) ensures target engagement baseline for inflammatory disease programs. Procure this specific compound, not dihalogenated analogs, to leverage documented kinase inhibitor patent routes and three orthogonal diversification vectors.

Molecular Formula C5H3BrClIN2
Molecular Weight 333.35 g/mol
Cat. No. B8786073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-chloro-3-iodopyridin-2-amine
Molecular FormulaC5H3BrClIN2
Molecular Weight333.35 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=N1)N)I)Br)Cl
InChIInChI=1S/C5H3BrClIN2/c6-3-2(7)1-10-5(9)4(3)8/h1H,(H2,9,10)
InChIKeyOQPBWSCUHGOSOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-5-chloro-3-iodopyridin-2-amine: A Tri-Halogenated 2-Aminopyridine Scaffold for Drug Discovery and Sequential Functionalization


4-Bromo-5-chloro-3-iodopyridin-2-amine (CAS 1187449-04-2) is a polyhalogenated 2-aminopyridine derivative characterized by three distinct halogen substituents—bromine at the 4-position, chlorine at the 5-position, and iodine at the 3-position—on a pyridine core bearing a 2-amino group . This substitution pattern establishes a differential reactivity gradient (C–I > C–Br > C–Cl) that enables sequential, regioselective cross-coupling transformations . The compound has documented inhibitory activity against myeloperoxidase (MPO) with an IC50 of 55 nM in chlorination assays [1] and against eosinophil peroxidase (EPX) with an IC50 of 360 nM in bromination assays [2], and has been cited as a synthetic intermediate in patents for IKK2 kinase inhibitors and CDK9 inhibitors [3].

Why 4-Bromo-5-chloro-3-iodopyridin-2-amine Cannot Be Replaced by Simpler Halogenated 2-Aminopyridine Analogs


Substituting 4-bromo-5-chloro-3-iodopyridin-2-amine with its less halogenated analogs (e.g., 4-bromo-5-chloropyridin-2-amine [CAS 1187449-01-9] or 4-bromo-3-iodopyridin-2-amine [CAS 1805270-41-0]) fundamentally alters both biological target engagement and synthetic utility. The presence of three differentiated halogens establishes a unique reactivity hierarchy (C–I bond dissociation energy ~53 kcal/mol; C–Br ~67 kcal/mol; C–Cl ~78 kcal/mol) that permits programmed, sequential cross-coupling , whereas dihalogenated analogs lack this tiered selectivity and cannot support three orthogonal diversification steps. In biological systems, the iodine substituent at the 3-position contributes distinct steric and electronic effects relative to hydrogen or smaller halogens; the tri-halogenated pattern has been specifically exploited in kinase inhibitor patents (IKK2 and CDK9) [1], where simpler dihalogenated 2-aminopyridines would fail to recapitulate the requisite binding interactions. Furthermore, the documented MPO IC50 of 55 nM [2] and EPX IC50 of 360 nM [3] for this compound cannot be assumed to translate to analogs with different halogenation patterns, as halogen-dependent electronic modulation of the pyridine ring directly impacts enzyme inhibition potency.

Quantitative Differentiation Evidence for 4-Bromo-5-chloro-3-iodopyridin-2-amine Relative to Structural Analogs


MPO Inhibition Potency: 4-Bromo-5-chloro-3-iodopyridin-2-amine IC50 = 55 nM vs. Dihalogenated 2-Aminopyridine Baseline Activity

4-Bromo-5-chloro-3-iodopyridin-2-amine exhibits measurable myeloperoxidase (MPO) inhibitory activity with an IC50 of 55 nM in a chlorination activity assay using aminophenyl fluorescein detection [1]. In contrast, the structurally simpler dihalogenated analog 4-bromo-5-chloropyridin-2-amine (CAS 1187449-01-9), which lacks the 3-iodo substituent, has no reported MPO inhibitory activity in the publicly accessible BindingDB, ChEMBL, or patent literature. While this represents a cross-study comparison rather than a direct head-to-head experiment, the presence of documented nanomolar MPO inhibition for the tri-halogenated compound, absent in the dihalogenated analog, establishes a functional differentiation attributable to the unique 3-iodo-4-bromo-5-chloro substitution pattern.

Myeloperoxidase inhibition Enzymology Inflammation

EPX Inhibition Activity: 4-Bromo-5-chloro-3-iodopyridin-2-amine IC50 = 360 nM vs. Dihalogenated Analog Baseline

4-Bromo-5-chloro-3-iodopyridin-2-amine demonstrates inhibitory activity against human eosinophil peroxidase (EPX) with an IC50 of 360 nM in a bromination assay using tyrosine as substrate and measuring 3-bromotyrosine formation after 10 min incubation [1]. The dihalogenated comparator 4-bromo-5-chloropyridin-2-amine (CAS 1187449-01-9) has no reported EPX inhibitory activity in public databases. This cross-study differentiation, while not a direct head-to-head comparison, indicates that the 3-iodo substituent in the tri-halogenated scaffold contributes functional EPX engagement not observed with the dihalogenated analog.

Eosinophil peroxidase inhibition Enzymology Respiratory disease

Synthetic Differentiation via Tiered C–X Bond Reactivity: Three Orthogonal Coupling Sites vs. Two in Dihalogenated Analogs

4-Bromo-5-chloro-3-iodopyridin-2-amine contains three halogen substituents with distinct bond dissociation energies: C–I (~53 kcal/mol), C–Br (~67 kcal/mol), and C–Cl (~78 kcal/mol), establishing a reactivity gradient that enables three sequential, chemoselective cross-coupling transformations . In contrast, dihalogenated analogs such as 4-bromo-5-chloropyridin-2-amine (C–Br and C–Cl only) and 4-bromo-3-iodopyridin-2-amine (C–Br and C–I only) provide only two differentiable coupling sites. This class-level inference is supported by established palladium-catalyzed coupling principles wherein oxidative addition rates follow C–I >> C–Br >> C–Cl [1], and by documented applications of bromo-chloro-iodopyridines in sequential Heck couplings for nucleoside synthesis [2].

Sequential cross-coupling Regioselective functionalization Medicinal chemistry

Patent-Cited Utility as Kinase Inhibitor Intermediate: IKK2 and CDK9 Scaffold Differentiation

4-Bromo-5-chloro-3-iodopyridin-2-amine has been explicitly cited as a synthetic intermediate in patent literature for IKK2 kinase inhibitors (US-9056832-B2) and as a reaction precursor for CDK9 inhibitor compounds (US20220267321A1, WO2014139328A1) [1]. In contrast, the dihalogenated analog 4-bromo-5-chloropyridin-2-amine (CAS 1187449-01-9) lacks comparable patent citations as a kinase inhibitor intermediate in these specific patent families. This differentiation, while supporting rather than core evidence, indicates that the tri-halogenated substitution pattern provides distinct synthetic utility in kinase-directed drug discovery programs.

Kinase inhibition IKK2 CDK9 Cancer

Physicochemical Differentiation: Increased Lipophilicity (LogP ~2.5) and Density (2.466 g/cm³) Relative to Dihalogenated Analog

4-Bromo-5-chloro-3-iodopyridin-2-amine exhibits predicted LogP of 2.5 and density of 2.466 ± 0.06 g/cm³ (predicted) . The dihalogenated analog 4-bromo-5-chloropyridin-2-amine (CAS 1187449-01-9) has predicted LogP of 1.8 and density of 1.834 ± 0.06 g/cm³ (predicted) . The LogP increase of 0.7 units (ΔLogP = +0.7) and density increase of 0.632 g/cm³ (Δ = +34.5%) are attributable to the 3-iodo substituent, which introduces significant molecular weight (333.35 vs. 207.46 g/mol) and polarizability changes. Additionally, the pKa of the target compound is predicted as 1.24 ± 0.50 , compared to 3.63 ± 0.24 for the dihalogenated analog , indicating substantially altered basicity of the pyridine nitrogen (ΔpKa ≈ –2.4) due to the electron-withdrawing iodine substituent.

Physicochemical properties ADME Compound handling

Procurement-Driven Application Scenarios for 4-Bromo-5-chloro-3-iodopyridin-2-amine


Myeloperoxidase (MPO) Inhibitor Screening and Lead Optimization

Based on the documented MPO IC50 of 55 nM in chlorination assays [1], this compound is suitable as a validated starting point for MPO inhibitor discovery programs targeting inflammatory and cardiovascular diseases. Researchers can utilize this scaffold for SAR exploration around the 2-amino and halogen positions, with the tri-halogenated pattern offering multiple diversification vectors. Procurement of this specific compound, rather than dihalogenated analogs lacking documented MPO activity, ensures a validated target engagement baseline.

Eosinophil Peroxidase (EPX) Inhibitor Development for Respiratory Indications

The compound's EPX inhibitory activity (IC50 = 360 nM in bromination assays) [1] supports its use in programs targeting eosinophil-mediated respiratory conditions such as asthma and COPD. The tri-halogenated scaffold provides a distinct chemotype for EPX inhibitor optimization, with the iodine substituent contributing unique steric and electronic properties not present in dihalogenated 2-aminopyridines.

Sequential Cross-Coupling for Complex Polysubstituted Pyridine Library Synthesis

The differential C–I, C–Br, and C–Cl reactivity enables three orthogonal palladium-catalyzed cross-coupling steps in sequence without intermediate halogenation . This compound is ideally suited for medicinal chemistry teams requiring efficient diversification of a pyridine core to generate compound libraries for SAR studies. The tiered reactivity reduces synthetic step count and improves overall yields compared to iterative halogenation-dehalogenation strategies [2].

Kinase Inhibitor Intermediate for IKK2 and CDK9 Programs

This compound has been cited as a synthetic intermediate in patents for IKK2 inhibitors (US-9056832-B2) and CDK9 inhibitors (US20220267321A1, WO2014139328A1) [3]. Pharmaceutical development teams working on kinase-targeted therapeutics can leverage these validated synthetic routes to accelerate lead optimization and scale-up. Procuring this specific tri-halogenated intermediate ensures alignment with established patent literature.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-5-chloro-3-iodopyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.